N-Ethyl-4-aminobenzylamine
Overview
Description
N-Ethyl-4-aminobenzylamine is a chemical compound with the CAS Number: 1019115-71-9 . It has a molecular weight of 150.22 and its IUPAC name is 4-[(ethylamino)methyl]aniline . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H14N2 . Its InChI Code is 1S/C9H14N2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 358.4 °C . The compound’s exact mass is 150.11600 and it has a LogP value of 2.35040 .Scientific Research Applications
Bioavailability and Antioxidant Properties
Research has indicated that certain derivatives of aminobenzylamine, such as ergothioneine found in mushrooms, demonstrate significant bioavailability in humans. Ergothioneine, a sulfur-containing amino acid with antioxidant properties, has been studied for its potential health benefits, including its role in protecting cells from oxidative damage. Studies involving ergothioneine intake through mushroom consumption have shown that it is bioavailable and can influence antioxidant capacity and biomarkers of inflammation in the body (Weigand-Heller, Kris-Etherton, & Beelman, 2012).
Environmental and Health Impacts
Exposure to amines and their derivatives, including those structurally related to N-Ethyl-4-aminobenzylamine, has been a subject of research, especially in the context of occupational health and environmental exposure. For instance, studies have evaluated the urinary excretion of various amines in populations at risk of oesophageal and gastric cancer, providing insights into the dietary and environmental exposure to these compounds and their potential health implications (Siddiqi, Kumar, Fazili, Spiegelhalder, & Preussmann, 1992).
Toxicity and Safety Evaluation
The toxicity associated with specific derivatives, such as 25I-NBOMe, a compound with a structure related to aminobenzylamine, has been documented in the context of recreational use. These studies underscore the importance of understanding the pharmacological and toxicological profiles of these compounds to ensure their safe application in scientific research and clinical use (Hill, Doris, Gurung, Katebe, Lomas, Dunn, Blain, & Thomas, 2013).
Diagnostic and Therapeutic Applications
Certain derivatives of aminobenzylamine have been explored for their diagnostic and therapeutic potentials. For example, research into gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA) as a contrast agent for use in hepatobiliary magnetic resonance imaging (MRI) has shown promising results for improving the detection of liver diseases (Hamm, Staks, Mühler, Bollow, Taupitz, Frenzel, Wolf, Weinmann, & Lange, 1995).
Monitoring and Environmental Exposure
Studies on the biological monitoring of workers exposed to ethylbenzene and co-exposed to xylene, both of which are structurally related to this compound, offer insights into the occupational exposure and potential health risks associated with these chemicals. Such research aids in the development of safety standards and exposure limits to protect workers in industries where these compounds are used (Jang, Droz, & Kim, 2000).
Safety and Hazards
N-Ethyl-4-aminobenzylamine has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(ethylaminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBFEQBVGNFDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622314 | |
Record name | 4-[(Ethylamino)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019115-71-9 | |
Record name | 4-[(Ethylamino)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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